- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Cas no 74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

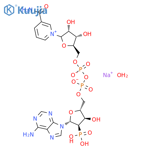

74784-45-5 structure

Nombre del producto:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propiedades químicas y físicas

Nombre e identificación

-

- β-NADPH-D

- NADPH-D

- β-NADPH-D Discontin

- β-NADPH-DDiscontinued

- 1-Dimethylamino-4-trimethylsilylbenzene

- 5'-ester with (4S)-1,...

- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3

- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®

- Me3SiC6H4-p-NMe2

- N,N-dimethyl-4-trimethylsilanyl-aniline

- p-Dimethylaminophenyltrimethylsilane

- [(S)-4-d]NADPH

- [(S)-4- 2H]NADPH

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (S)-

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

- lifitegrast impurity T

- 1,1',1''-Phosphinylidynetrisaziridine-d12

- Aphoxide-d12

- APO-d12

- ENT 24915-d12

- N,N',N''-Tri-1,2-ethanediylphosphoric TriaMide-d12

- NSC 9717-d12

- 74784-45-5

- ?-NADPH-D

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (S)-

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)

- [(S)-4-2H]NADPH

- [(S)-4-d]NADPH

-

- Renchi: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-

- Clave inchi: ACFIXJIJDZMPPO-FNCXJVNDSA-N

- Sonrisas: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Atributos calculados

- Calidad precisa: 746.09700

- Masa isotópica única: 746.09738025g/mol

- Recuento atómico isotópico: 1

- Recuento de donantes vinculados al hidrógeno: 9

- Recuento de receptores de enlace de hidrógeno: 22

- Recuento de átomos pesados: 48

- Cuenta de enlace giratorio: 13

- Complejidad: 1410

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 8

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 364Ų

- Xlogp3: -6.8

Propiedades experimentales

- Denso: 2.287

- Punto de ebullición: 1175.129°C at 760 mmHg

- Punto de inflamación: 664.494°C

- índice de refracción: 1.849

- PSA: 393.58000

- Logp: -1.35000

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Información de Seguridad

- Condiciones de almacenamiento:-20°C

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1R:D-Glucose, C:37250-50-3, S:H2O, 1 h, 30°C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8

Referencia

- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Métodos de producción 3

Condiciones de reacción

1.1R:D2O, R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9

Referencia

- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958

Métodos de producción 4

Condiciones de reacción

1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C

Referencia

- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, Journal of Plant Physiology, 2011, 168(2), 88-95

Métodos de producción 5

Condiciones de reacción

1.1R:R:NaHCO3, C:9028-53-9, S:H2O, rt, pH 7.5

Referencia

- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming, Chemical Science, 2017, 8(2), 1116-1126

Métodos de producción 6

Condiciones de reacción

1.1R:C:9028-53-9

Referencia

- α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling Models, Journal of the American Chemical Society, 2006, 128(43), 14053-14058

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Literatura relevante

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

Related Articles

-

Perfil del Producto: El compuesto 6-bromo-2-metil-3H-pirido[3,4-d]pirrol-4-ona representa un núcleo ……Jun 17, 2025

-

Desarrollo de Inhibidores de la Ciclooxigenasa-2 Selectivos: Avances en el Tratamiento de la Inflama……Jun 19, 2025

-

Introducción a los Sistemas de Liberación Controlada de Fármacos Los sistemas de liberación controla……Jun 19, 2025

-

Desarrollo de Inhibidores de Proteínas Quinasas para el Tratamiento del Cáncer: Avances y Perspectiv……Jun 24, 2025

-

Diseño Racional de Fármacos Basado en Estructuras: Avances en la Inhibición de Quinasas para el Trat……Jun 24, 2025

74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Productos relacionados

- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))

- 34121-93-2(6-Chloro-3-hydroxypyridazine-4-carboxamide)

- 2034402-29-2(N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-methylpropanamide)

- 2137515-94-5(2,2-Difluoro-3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid)

- 1040661-33-3(N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-9H-xanthene-9-carboxamide)

- 1363405-96-2(3-(AMINOMETHYL)-1-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)PYRROLIDINE 2HCL)

- 1038389-00-2(1-4-(Methylsulfonyl)phenylcyclopropanamine)

- 115273-52-4(3,3-dimethoxy-1-(thiophen-2-yl)propan-1-one)

- 1807183-96-5(3-Difluoromethoxy-4,5-dimethylphenol)

- 620939-28-8(6-Chloro-N-pentylpyridine-3-sulfonamide)

Proveedores recomendados

Nantong Boya Environmental Protection Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Wuhan brilliant Technology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Synrise Material Co. Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Handan Zechi Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote